Calcium cyclamate

Vue d'ensemble

Description

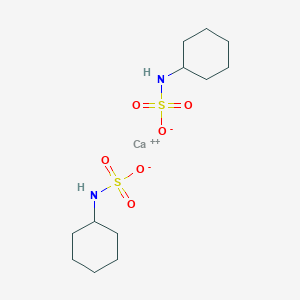

Il est souvent utilisé en combinaison avec d'autres édulcorants artificiels, tels que la saccharine, pour masquer les goûts désagréables des deux édulcorants . Le cyclamate de calcium est moins cher que la plupart des édulcorants et est stable à la chaleur . C'est le sel de calcium de l'acide cyclamique (acide cyclohexanesulfamique) .

Méthodes De Préparation

Le cyclamate de calcium est préparé par sulfonation de la cyclohexylamine, qui implique la réaction de la cyclohexylamine avec de l'acide sulfamique ou du trioxyde de soufre . La méthode de production industrielle implique l'addition de sodium pur (flocons ou tiges en suspension dans un solvant) avec de la cyclohexylamine, suivie d'un refroidissement, d'une filtration à travers un séparateur centrifuge à grande vitesse, d'un séchage, d'une granulation et d'une micropulvérisation pour une utilisation en poudre ou en comprimés .

Analyse Des Réactions Chimiques

Le cyclamate de calcium subit diverses réactions chimiques, notamment l'hydrolyse et les réactions avec l'acide nitreux. Dans une méthode, le cyclamate est hydrolysé pour former du cyclamate hydrolysé, qui réagit ensuite avec l'acide nitreux . Les principaux produits formés à partir de ces réactions comprennent la cyclohexylamine, qui est un cancérogène potentiel . Les réactifs couramment utilisés dans ces réactions comprennent l'acide nitreux et les anthocyanes .

Applications de la recherche scientifique

Le cyclamate de calcium a une large gamme d'applications de recherche scientifique. Il est utilisé comme édulcorant non nutritif dans les denrées alimentaires, en particulier pour les patients diabétiques qui ne peuvent pas consommer de saccharose . Il est également utilisé dans l'analyse des additifs dans les produits alimentaires, ainsi que dans la détermination du cyclamate dans les édulcorants de table . De plus, le cyclamate de calcium est utilisé dans des études liées à sa toxicité et à ses propriétés cancérogènes potentielles .

Mécanisme d'action

Le mécanisme d'action du cyclamate de calcium implique sa conversion en cyclohexylamine par les bactéries intestinales . La cyclohexylamine est ensuite absorbée dans la circulation sanguine et exerce ses effets. Les cibles moléculaires et les voies impliquées dans ce processus comprennent la fermentation microbienne du cyclamate non absorbé dans le bas intestin . Il a été démontré que la cyclohexylamine a une toxicité testiculaire chez le rat, ce qui a soulevé des inquiétudes quant à sa sécurité .

Applications De Recherche Scientifique

Cyclamate calcium has a wide range of scientific research applications. It is used as a non-nutritive sweetener in foodstuffs, particularly for diabetic patients who cannot consume sucrose . It is also used in the analysis of additives in food products, as well as in the determination of cyclamate in table-top sweeteners . Additionally, cyclamate calcium is used in studies related to its toxicity and potential carcinogenic properties .

Mécanisme D'action

The mechanism of action of cyclamate calcium involves its conversion to cyclohexylamine by intestinal bacteria . Cyclohexylamine is then absorbed into the bloodstream and exerts its effects. The molecular targets and pathways involved in this process include the microbial fermentation of unabsorbed cyclamate in the lower gut . Cyclohexylamine has been shown to have testicular toxicity in rats, which has raised concerns about its safety .

Comparaison Avec Des Composés Similaires

Le cyclamate de calcium est souvent comparé à d'autres édulcorants artificiels, tels que la saccharine, l'aspartame, l'acésulfame et la sucralose . Contrairement au cyclamate de calcium, la saccharine est 200 à 700 fois plus sucrée que le saccharose et a un arrière-goût légèrement amer et métallique . L'aspartame et l'acésulfame sont également utilisés comme édulcorants non nutritifs, mais ils ont des structures chimiques et des propriétés différentes . Le cyclamate de calcium est unique par sa stabilité à la chaleur et sa capacité à masquer les goûts désagréables d'autres édulcorants .

Activité Biologique

Calcium cyclamate, a synthetic sweetener, has been the subject of various studies evaluating its biological activity, particularly concerning its potential toxicological effects and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a calcium salt of cyclamic acid, primarily used as a low-calorie sweetener in food products. It is approximately 30 times sweeter than sucrose and is often combined with other sweeteners to enhance flavor profiles. Despite its widespread use, concerns regarding its safety and biological effects have prompted extensive research.

Metabolism and Excretion

This compound is metabolized in the body primarily to cyclohexylamine. Studies indicate that when administered orally, approximately 87-90% of this compound is excreted in urine and feces within four days. In humans, the conversion rate to cyclohexylamine varies significantly among individuals, with most converting less than 0.1-8% of the ingested dose .

Table 1: Metabolic Pathways of this compound

| Compound | Metabolite | Excretion (%) | Study Reference |

|---|---|---|---|

| This compound | Cyclohexylamine | 87-90% | Renwick & Williams (1972) |

| Sodium Cyclamate | Cyclohexylamine | Varies (0.1-60%) | IARC (1980) |

| Rhesus Monkeys | Cyclohexylamine | >99.5% | Coulston et al. (1977) |

Carcinogenicity

Research on the carcinogenic potential of this compound has produced mixed results. In laboratory studies involving rats and hamsters, subcutaneous injection of this compound resulted in tumor formation at the injection site . However, oral administration in a two-generation study did not show a significant increase in tumor incidence compared to control groups .

A long-term study involving cynomolgus and rhesus monkeys fed with sodium cyclamate revealed malignant tumors in three monkeys after 24 years, including metastatic colon carcinoma and hepatocellular carcinoma . These findings suggest a potential link between prolonged exposure to cyclamates and cancer development.

Table 2: Summary of Carcinogenic Studies

| Study Type | Species | Dose (mg/kg) | Findings |

|---|---|---|---|

| Subcutaneous Injection | Rats | Not specified | Tumors at injection site |

| Oral Administration | Rats | Not specified | No significant tumor increase |

| Long-Term Feeding Study | Monkeys | 100-500 | Malignant tumors observed |

Reproductive and Developmental Toxicity

Epidemiological studies have examined the effects of cyclamate consumption on male fertility. A case-control study involving 405 subjects indicated no significant correlation between cyclamate intake and fertility outcomes . Moreover, transplacental application in rats did not result in increased tumor incidence or reproductive toxicity .

Propriétés

IUPAC Name |

calcium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJMHXGZUJRTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057892 | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Calcium cyclamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

139-06-0 | |

| Record name | Calcium cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(cyclohexylsulphamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CYCLAMATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.